molecular formula C17H15NO5 B2833228 (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 219298-41-6

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2833228
CAS No.: 219298-41-6
M. Wt: 313.309
InChI Key: RXEQBCWMBKUXER-VQHVLOKHSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research on this compound may focus on its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies may investigate its efficacy and safety as a potential drug candidate for treating various diseases.

Industry

Industrially, chalcones are used in the production of dyes, pigments, and other materials. This compound may have applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(2,4-dimethoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEQBCWMBKUXER-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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